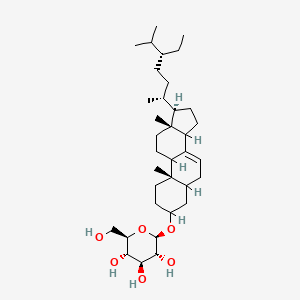![molecular formula C11H14N4O6S B14607583 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid CAS No. 57944-37-3](/img/structure/B14607583.png)
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes a dinitroanilino group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the dinitroanilino precursor. The general synthetic route includes:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dinitroaniline.
Formation of Ethylsulfanyl Intermediate: The 2,4-dinitroaniline is then reacted with an ethylsulfanyl compound under controlled conditions to form the ethylsulfanyl derivative.
Amino Acid Coupling: The ethylsulfanyl derivative is coupled with a suitable amino acid precursor, such as 2-amino-3-mercaptopropanoic acid, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups or the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,4-dinitrophenyl)propanoic acid: Similar structure but lacks the ethylsulfanyl group.
2-Amino-3-(2,4-dinitroanilino)propanoic acid: Similar structure but lacks the ethylsulfanyl group.
2-Amino-3-(2,4-dinitrobenzylthio)propanoic acid: Similar structure but with a benzylthio group instead of an ethylsulfanyl group.
Uniqueness
The presence of both the dinitroanilino group and the ethylsulfanyl group in 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid makes it unique. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
57944-37-3 |
|---|---|
Molecular Formula |
C11H14N4O6S |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14N4O6S/c12-8(11(16)17)6-22-4-3-13-9-2-1-7(14(18)19)5-10(9)15(20)21/h1-2,5,8,13H,3-4,6,12H2,(H,16,17) |
InChI Key |
JGLSGIMDHOAABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
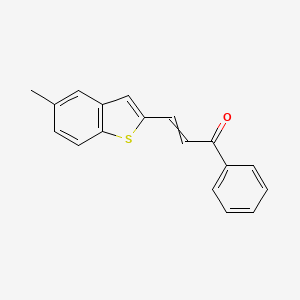
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
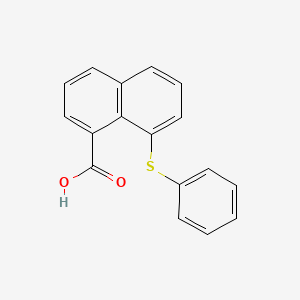

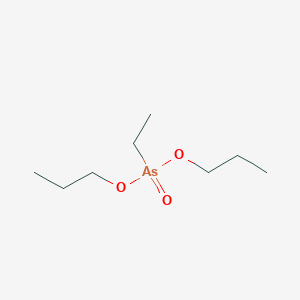
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

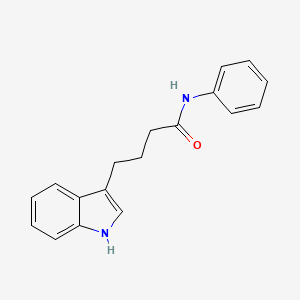

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
